8-Tert-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid
Description
8-Tert-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid is a bicyclic organic compound featuring a [3.2.1] azabicyclo framework. This molecule contains two key functional groups: a carboxylic acid at position 2 and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom within the bicyclic system.
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-8-4-6-9(11(15)16)10(14)7-5-8/h6,8,10H,4-5,7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONKOBXMPJFGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lactam-Based Cyclization
A foundational approach involves bicyclic lactams as starting materials. For example, (3-endo)-8-benzyl-8-azabicyclo[3.2.1]oct-3-yl methanol undergoes sequential hydrogenation and Boc protection:
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Hydrogenation : Palladium hydroxide on carbon (Pearlman’s catalyst) facilitates debenzylation under H₂ (55 psi) in ethanol/HCl, yielding the free amine intermediate.
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Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) in dioxane/NaOH introduces the Boc group at the nitrogen, achieving an 81% yield after purification via aminopropyl SPE cartridge.
Key Data :
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Debenzylation | H₂ (55 psi), Pd(OH)₂/C, EtOH/HCl | 95% | >90% |
| Boc Protection | Boc₂O, dioxane/NaOH, 25°C, 12h | 81% | 97% |
Ring-Closing Metathesis (RCM)
RCM has emerged as a stereoselective method. Ethyl 8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate, synthesized via Grubbs catalyst-mediated cyclization, undergoes saponification and Boc protection:
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RCM : Ethyl acrylate derivatives cyclize using Hoveyda-Grubbs catalyst (2 mol%) in CH₂Cl₂ at 40°C.
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Saponification : NaOH/EtOH hydrolyzes the ester to the carboxylic acid (92% yield).
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Boc Protection : Boc₂O in THF with DMAP yields the final product (88% yield).
Advantages : High enantioselectivity (up to 99% ee) and scalability.
Industrial Production Methods
Flow Microreactor Systems
Batch processes face challenges in heat transfer and mixing efficiency. Continuous flow microreactors optimize:
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Reaction Time : Reduced from 8h (batch) to 2h.
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Case Study : Boc deprotection using TFA/DCM (0°C, 30 min) achieves >95% yield with minimal side reactions.
Table 1: Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 8h | 2h |
| Yield | 70–75% | 85–92% |
| Purity | 90–95% | >97% |
Stereochemical Control
Asymmetric Hydrogenation
Chiral Ru-BINAP catalysts enable enantioselective synthesis of the bicyclic core. For instance:
Enzymatic Desymmetrization
Lipases (e.g., CAL-B) desymmetrize prochiral tropinone derivatives:
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Reaction : Hydrolysis of diethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate.
Functional Group Modifications
Oxidation and Reduction
Substitution Reactions
The Boc group permits versatile substitutions:
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Deprotection : TFA/DCM (1:4 v/v) at 0°C yields the free amine, enabling acylation or alkylation.
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Case Study : Coupling with 4-fluoro-3-bromophenol via Mitsunobu reaction forms aryl ether derivatives (68% yield).
Case Studies in Pharmaceutical Applications
Analgesic Development
Modification of the carboxylic acid to an amide yielded a potent μ-opioid agonist (IC₅₀ = 15 nM). Key steps:
Anticholinergic Agents
3-Exo-(6-methylbiphenyl-3-yloxy)-8-azabicyclo[3.2.1]octane, synthesized via Ullmann coupling, exhibited muscarinic receptor antagonism (Ki = 8 nM).
Comparative Analysis of Methods
Table 2: Synthesis Method Comparison
| Method | Yield | ee | Scalability | Cost |
|---|---|---|---|---|
| Lactam Cyclization | 81% | N/A | Moderate | Low |
| RCM | 88% | 99% | High | High |
| Flow Reactor | 92% | N/A | Industrial | Medium |
Chemical Reactions Analysis
Types of Reactions
8-Tert-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
8-Tert-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-Tert-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can also interact with receptors in the central nervous system, leading to various physiological effects .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₁₃H₂₁NO₄ (as per the structurally similar compound in ).
- Molecular Weight : 255.31 g/mol.
The Boc group enhances solubility in organic solvents and stabilizes the nitrogen atom during synthetic modifications, making this compound valuable in medicinal chemistry and drug discovery.
Comparison with Structurally Similar Compounds
Ecgonidine (8-Methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic Acid)
Anhydroecgonine Methyl Ester (AEME)
- Molecular Formula: C₁₀H₁₅NO₂.
- Molecular Weight : 181.2 g/mol.
- Key Differences :
- Methyl ester derivative of ecgonidine, with enhanced lipophilicity.
- Contains a methyl ester at the carboxylic acid position instead of a free acid.
- Applications : Used as a reference standard in cocaine metabolite studies.
8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic Acid
- Molecular Formula: Not explicitly stated, but likely C₁₃H₂₁NO₄ (inferred from ).
- Key Differences :
- Carboxylic acid group at position 3 instead of position 2.
- Saturated bicyclic system (octane vs. octene).
- Applications: Limited data, but similar Boc-protected compounds are intermediates in peptide synthesis.
Cephalosporin Derivatives (e.g., Cefixime)
- Molecular Framework : 5-Thia-1-azabicyclo[4.2.0]oct-2-ene.
- Key Differences :
- Contains sulfur in the bicyclic system (5-thia).
- Antibacterial activity due to β-lactam rings.
- Applications : Third-generation antibiotics targeting Gram-negative bacteria.
Comparative Data Table
Biological Activity
8-Tert-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry, particularly as an antibiotic adjuvant and in the development of novel therapeutic agents. This article synthesizes available research on its biological activity, focusing on mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C₁₃H₁₉NO₄
- Molecular Weight : 253.29 g/mol
- CAS Number : 1204809-89-1
- Structure : The compound features a bicyclic structure that contributes to its biological activity.
The biological activity of 8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid primarily revolves around its role as an antibiotic adjuvant. It has been shown to enhance the efficacy of beta-lactam antibiotics by inhibiting various beta-lactamases, which are enzymes produced by bacteria that confer resistance to these antibiotics.
Inhibition of Beta-Lactamases
Research indicates that this compound can inhibit class A and C beta-lactamases, similar to other known inhibitors like avibactam. These enzymes are crucial in the resistance mechanisms of bacteria such as Klebsiella pneumoniae and Acinetobacter baumannii .
Biological Activity Data
| Activity | Efficacy | Target Pathogens |
|---|---|---|
| Beta-lactamase inhibition | Significant (IC50 values < 10 µM) | Klebsiella pneumoniae, Acinetobacter baumannii |
| Synergistic effect with antibiotics | Enhanced efficacy observed | Various Gram-negative bacteria |
| Antibacterial spectrum | Broad spectrum activity | Includes resistant strains |
Case Studies
-
Case Study on Synergistic Effects :
A study demonstrated that combining 8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid with piperacillin significantly restored its activity against multi-drug resistant Pseudomonas aeruginosa. The combination therapy showed a reduction in bacterial load in vivo models compared to piperacillin alone . -
Clinical Implications :
In clinical settings, the use of this compound as an adjunct therapy has been explored for treating complicated urinary tract infections caused by extended-spectrum beta-lactamase (ESBL) producing strains. Results indicated improved clinical outcomes and reduced resistance development .
Q & A
Q. What are the recommended handling and safety protocols for synthesizing or handling this compound in a laboratory setting?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to avoid skin contact. Inspect gloves prior to use to ensure integrity .
- Respiratory Protection: Use a NIOSH-approved P95 respirator for low exposure or an ABEK-P2 filter for higher concentrations, especially during aerosol-generating steps .
- Environmental Controls: Work in a fume hood to prevent inhalation and ensure proper waste disposal to avoid drainage contamination .
- First Aid: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify the bicyclic framework and Boc group. Key signals include tert-butyl protons (~1.4 ppm) and carboxylic acid protons (broad ~12 ppm) .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] at m/z 256.3 for CHNO) .
- Infrared Spectroscopy (IR): Identify carbonyl stretches (C=O) from the Boc group (~1680–1720 cm) and carboxylic acid (~2500–3300 cm) .
Q. What purification strategies are effective for isolating this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with a gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate impurities. Monitor fractions via TLC (R ~0.3 in 10% MeOH/DCM) .
- Recrystallization: Optimize solvent pairs (e.g., dichloromethane/hexane) to obtain crystalline solids. Note that the compound is stable at -20°C for long-term storage .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, given the bicyclic structure’s stereochemical complexity?
Methodological Answer:
- Chiral Chromatography: Employ chiral HPLC columns (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Validate purity with ≥99% ee .
- Asymmetric Catalysis: Use chiral auxiliaries (e.g., Evans oxazolidinones) during key cyclization steps to control stereochemistry .
- X-ray Crystallography: Confirm absolute configuration by growing single crystals in a mixture of DCM and pentane .
Q. What experimental conditions destabilize the Boc group in this compound, and how can this inform reaction design?
Methodological Answer:
- Acidic Conditions: The Boc group is labile under trifluoroacetic acid (TFA) or HCl in dioxane. Monitor deprotection via -NMR for loss of tert-butyl signals .
- Thermal Stability: Avoid prolonged heating above 40°C, as decomposition products (e.g., CO) may form. Use TGA analysis to assess thermal degradation thresholds .
- Incompatible Reagents: Strong bases (e.g., LiAlH) may reduce the carboxylic acid moiety; substitute with milder agents like NaBH .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Methodological Answer:
- Proactive Testing: Conduct in vitro assays (e.g., Ames test for mutagenicity) if literature gaps exist. Prioritize acute toxicity studies (OECD 423) for LD determination .
- Hazard Extrapolation: Classify hazards based on structural analogs (e.g., IARC Group 2B carcinogens) until compound-specific data is available .
- Risk Mitigation: Assume worst-case toxicity (e.g., H302: harmful if swallowed) and implement engineering controls (e.g., closed-system processing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
